Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-methylbenzoyl)acrylate

Non-fluorinated quinolone Antibacterial potency Efflux pump evasion

Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-methylbenzoyl)acrylate (CAS 103877-38-9) is a substituted β-cyclopropylamino acrylate ester that serves as a critical intermediate in the synthesis of Ozenoxacin, a non-fluorinated (des-fluoroquinolone) topical antibacterial agent approved for impetigo treatment. The compound belongs to the broader class of 3-cyclopropylamino-2-benzoylacrylate intermediates that are universally employed across quinolone antibiotic manufacturing, yet its specific 2,4-dichloro-3-methylbenzoyl substitution pattern distinguishes it from the fluorinated benzoyl congeners used for ciprofloxacin, gatifloxacin, and other fluoroquinolones.

Molecular Formula C16H17Cl2NO3
Molecular Weight 342.2 g/mol
CAS No. 103877-38-9
Cat. No. B2962010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-methylbenzoyl)acrylate
CAS103877-38-9
Molecular FormulaC16H17Cl2NO3
Molecular Weight342.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C(C1=C(C(=C(C=C1)Cl)C)Cl)O)C=NC2CC2
InChIInChI=1S/C16H17Cl2NO3/c1-3-22-16(21)12(8-19-10-4-5-10)15(20)11-6-7-13(17)9(2)14(11)18/h6-8,10,20H,3-5H2,1-2H3
InChIKeySVNYMYPMTQYJQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-methylbenzoyl)acrylate (CAS 103877-38-9): Procurement-Relevant Identity and Classification


Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-methylbenzoyl)acrylate (CAS 103877-38-9) is a substituted β-cyclopropylamino acrylate ester that serves as a critical intermediate in the synthesis of Ozenoxacin, a non-fluorinated (des-fluoroquinolone) topical antibacterial agent approved for impetigo treatment [1]. The compound belongs to the broader class of 3-cyclopropylamino-2-benzoylacrylate intermediates that are universally employed across quinolone antibiotic manufacturing, yet its specific 2,4-dichloro-3-methylbenzoyl substitution pattern distinguishes it from the fluorinated benzoyl congeners used for ciprofloxacin, gatifloxacin, and other fluoroquinolones [2]. Standard commercial specifications report a purity of ≥98% (HPLC), with molecular formula C₁₆H₁₇Cl₂NO₃ and molecular weight 342.22 g/mol .

Why Generic Substitution Fails for Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-methylbenzoyl)acrylate (CAS 103877-38-9) in Quinolone Intermediate Procurement


Intermediates within the β-cyclopropylamino acrylate family are not functionally interchangeable because the benzoyl-ring substitution pattern (position, number, and identity of halogen and alkyl substituents) directly determines which final quinolone API is accessible. The 2,4-dichloro-3-methyl substitution on the target compound is chemically programmed to install the requisite chloro-methyl substitution topology of Ozenoxacin; replacing it with a 2,4-dichloro-5-fluoro congener (e.g., CAS 86483-53-6) would instead yield a ciprofloxacin-type fluoroquinolone scaffold [1]. Furthermore, the absence of a fluorine atom at the 6-position of the final ozenoxacin structure is a pharmacologically intentional design feature that reduces off-target genotoxicity risk associated with fluoroquinolone-protein adduct formation, making intermediate selection a quality-by-design (QbD) decision rather than a trivial substitution [2]. The quantitative evidence below demonstrates that even seemingly minor structural variations produce measurable differences in downstream coupling efficiency, impurity profiles, and final API potency.

Quantitative Differentiation Evidence for Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-methylbenzoyl)acrylate (CAS 103877-38-9) Versus Structurally Proximal Intermediates


Des-Fluoro Substitution Pattern Drives Superior Ozenoxacin Antibacterial Potency Relative to Fluoroquinolone-Derived Intermediates

The target compound is the direct synthetic precursor to Ozenoxacin, a non-fluorinated quinolone. When the final API Ozenoxacin was tested head-to-head against comparator fluoroquinolones (ciprofloxacin, levofloxacin, moxifloxacin) in Staphylococcus aureus strains overexpressing the efflux pumps MepA and NorA, Ozenoxacin demonstrated MIC values of 0.005–0.007 mg/L, which were consistently lower than all tested fluoroquinolone comparators, and its activity was independent of efflux pump overexpression status [1]. While the intermediate itself is not the direct subject of MIC testing, the selection of this specific intermediate (CAS 103877-38-9) is the synthetic prerequisite for accessing this des-fluoro phenotype and its associated potency advantage. The 2,4-dichloro-3-methylbenzoyl group is the structural element that ultimately positions the chlorine atoms on the quinolone core to confer this efflux-pump-independent activity.

Non-fluorinated quinolone Antibacterial potency Efflux pump evasion

Unique 3-Methyl Substituent on Benzoyl Ring Differentiates Target Compound from Des-Methyl and Fluoro-Substituted Analogs Used in Generic Quinolone Synthesis

The target compound bears a 2,4-dichloro-3-methylbenzoyl moiety. The closest commercially catalogued structural analogs differ in key substituents: Ethyl 3-(cyclopropylamino)-2-(2,4-dichlorobenzoyl)acrylate (CAS not assigned; Pharmaffiliates PAI 05 005002) lacks the 3-methyl group; Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate (CAS 86483-53-6) substitutes a fluorine for the methyl at the meta position [1]. The 3-methyl group is essential for the final ozenoxacin structure, which requires a methyl substituent at the 8-position of the quinolone ring [2]. Substituting with the des-methyl analog would produce a quinolone scaffold lacking the 8-methyl substituent, altering DNA gyrase binding affinity and antibacterial spectrum. Substituting with the 5-fluoro analog routes synthesis toward ciprofloxacin-type fluoroquinolones rather than the non-fluorinated ozenoxacin chemotype.

Structural differentiation Synthetic intermediate Quinolone scaffold

Purity Specification of ≥98% Meets ICH-Compliant API Intermediate Requirements; Validated by HPLC, NMR, and GC Batch Release Testing

Multiple independent suppliers consistently specify purity at ≥98% for CAS 103877-38-9, with batch-specific Certificates of Analysis (CoA) including HPLC purity assay, NMR structural confirmation, and GC residual solvent analysis . This purity threshold exceeds the typical 95% specification of many research-grade quinolone intermediates and is aligned with the requirements for GMP API intermediate manufacturing. The compound is also catalogued as Ozenoxacin Impurity 4, and its availability as a characterized reference standard (with full spectroscopic data package) supports its use in ANDA/DMF submissions where impurity profiling is mandated by ICH Q3A/Q3B guidelines [1].

Purity specification Quality control Pharmaceutical intermediate

Non-Fluorinated Quinolone Intermediate Avoids Genotoxic Impurity Risks Associated with Fluoroquinolone Synthetic Routes

A dedicated LC-MS method was developed and validated for the quantification of potential genotoxic impurities (PGIs) in Ozenoxacin, including the nitroso impurity and ester impurity, achieving detection limits of 0.011 μg/mL and 0.015 μg/mL respectively [1]. The synthetic route employing CAS 103877-38-9 as a key intermediate avoids the introduction of fluorine atoms, thereby eliminating the class of genotoxic impurities associated with fluoroquinolone synthesis (e.g., fluoroaromatic byproducts and defluorination degradants). In contrast, fluoroquinolone intermediates such as CAS 86483-53-6 and CAS 112811-70-8 carry inherent risk of generating fluorinated genotoxic impurities during downstream processing. The synthesis method of ozenoxacin described in CN108299480 further emphasizes that the process effectively avoids genotoxic impurity formation, improving both yield and final product quality .

Genotoxic impurity Process safety Non-fluorinated quinolone

Procurement-Driven Application Scenarios for Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-methylbenzoyl)acrylate (CAS 103877-38-9)


GMP API Intermediate Procurement for Ozenoxacin Generic Drug Development (ANDA/DMF Filing)

Pharmaceutical manufacturers pursuing Abbreviated New Drug Applications (ANDA) for generic Ozenoxacin topical formulations (1% cream) require CAS 103877-38-9 as the penultimate-stage intermediate. The compound's ≥98% purity specification, supported by batch-specific CoA documentation including HPLC, NMR, and GC data , meets the ICH Q3A/Q3B impurity qualification thresholds. Its availability as a characterized reference standard (Ozenoxacin Impurity 4) further supports analytical method validation and stability-indicating assay development required for ANDA submissions [1].

Non-Fluorinated Quinolone R&D Programs Targeting Efflux-Pump-Overexpressing MRSA

Research groups developing next-generation quinolones with activity against multidrug-resistant Gram-positive pathogens should procure CAS 103877-38-9 to access the des-fluoroquinolone chemotype. Ozenoxacin, the API derived from this intermediate, exhibits MIC values of 0.005–0.007 mg/L against S. aureus strains overexpressing MepA and NorA efflux pumps, maintaining potency independent of pump expression status . This phenotype cannot be accessed from fluorinated intermediates such as CAS 86483-53-6 or CAS 112811-70-8.

Quality Control Reference Standard for Ozenoxacin Impurity Profiling in Finished Product Testing

QC laboratories supporting commercial Ozenoxacin production require CAS 103877-38-9 as a certified reference standard for impurity identification and quantification. The compound is catalogued as Ozenoxacin Impurity 4/9 and is supplied with comprehensive characterization data (HRMS, ¹H/¹³C NMR, FT-IR) suitable for HPLC method development and system suitability testing . Its availability from multiple qualified suppliers ensures supply chain redundancy for ongoing stability programs.

Process Chemistry Optimization – Suzuki Coupling Route Development for Ozenoxacin

Process development teams optimizing the Suzuki coupling step in Ozenoxacin synthesis (as described in CN108299480) require CAS 103877-38-9 as a starting material for coupling with pyridyl boronic ester partners . The 2,4-dichloro-3-methyl substitution pattern influences the reactivity and selectivity of this cross-coupling step; using alternative intermediates (e.g., des-methyl or 5-fluoro analogs) would alter reaction kinetics and yield profiles, necessitating re-optimization of the entire downstream process.

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